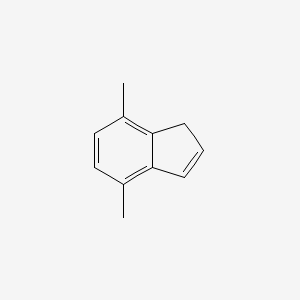

4,7-Dimethyl-1H-indene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22051. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,7-dimethyl-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12/c1-8-6-7-9(2)11-5-3-4-10(8)11/h3-4,6-7H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKLQZDIAQKGVTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC=CC2=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50220039 | |

| Record name | 4,7-Dimethyl-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6974-97-6 | |

| Record name | 4,7-Dimethyl-1H-indene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6974-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7-Dimethyl-1H-indene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006974976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6974-97-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22051 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,7-Dimethyl-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,7-dimethyl-1H-indene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,7-DIMETHYL-1H-INDENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HM99RV5YLV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 4,7-Dimethyl-1H-indene

Executive Summary

4,7-Dimethyl-1H-indene (CAS: 6974-97-6) is a critical bicyclic hydrocarbon precursor used primarily in the synthesis of Group 4 metallocene catalysts (zirconocenes, hafnocenes) for olefin polymerization.[1][2][3] Its specific 4,7-substitution pattern imposes unique steric environments on the resulting catalytic complexes, influencing tacticity and molecular weight in polypropylene and polyethylene production. This guide details the robust, scalable synthesis of this compound starting from commercially available p-xylene, ensuring high regiochemical purity.[1][3]

Retrosynthetic Analysis

The most reliable synthetic pathway for this compound avoids the ambiguity of direct cyclization by utilizing a stepwise construction of the five-membered ring onto a pre-functionalized benzene core.[1][3]

Pathway Logic:

-

Intermediate: 4,7-Dimethylindan-1-one (via reduction).

The symmetry of p-xylene is broken by Friedel-Crafts acylation, but because both methyl groups are para, the initial substitution occurs ortho to one methyl, which is chemically equivalent to the other positions. The subsequent cyclization is forced into the remaining ortho position, guaranteeing the 4,7-substitution pattern.

Figure 1: Retrosynthetic disconnection showing the stepwise construction of the indene core from p-xylene.[1]

Experimental Protocols

Phase 1: Synthesis of 4,7-Dimethylindan-1-one

This step involves a Friedel-Crafts acylation followed by an intramolecular cyclization.[1][3]

Reagents:

-

p-Xylene (1.0 eq)[1]

-

3-Chloropropionyl chloride (1.1 eq)[1]

-

Aluminum Chloride (

, 1.2 eq) -

Concentrated Sulfuric Acid (

)[1]

Protocol:

-

Acylation: In a flame-dried flask under nitrogen, dissolve p-xylene in dry dichloromethane (DCM). Cool to 0°C.[3]

-

Add

portion-wise.[3] -

Add 3-chloropropionyl chloride dropwise over 30 minutes. Maintain temperature <5°C.

-

Allow to warm to room temperature and stir for 3 hours. The intermediate is 3-chloro-1-(2,5-dimethylphenyl)propan-1-one.[1][3]

-

Quench: Pour mixture over ice/HCl. Extract with DCM, wash with brine, and dry over

.[3] Evaporate solvent to yield the crude chloroketone.[3] -

Cyclization: Add the crude chloroketone slowly to concentrated

preheated to 105°C. Stir for 30–60 minutes.-

Note: The high temperature drives the alkylation cyclization.[3]

-

-

Isolation: Pour the hot reaction mixture onto cracked ice (Caution: Exothermic). Filter the resulting precipitate.[3][5]

-

Purification: Recrystallize from ethanol or heptane.

Phase 2: Reduction to 4,7-Dimethylindan-1-ol

Reagents:

Protocol:

-

Dissolve the indanone in Ethanol/THF at 0°C.

-

Add

slowly.[3] -

Stir at room temperature for 2 hours (monitor by TLC).

-

Quench with dilute HCl. Extract with ethyl acetate.[3]

-

Evaporate solvent to yield the crude indanol.[3] This is typically used directly in the next step.

Phase 3: Dehydration to this compound

Reagents:

Protocol:

-

Dissolve the crude indanol in toluene.[3]

-

Add catalytic p-TsOH.[3]

-

Reflux with a Dean-Stark trap to remove water azeotropically.[3] Reaction is complete when water evolution ceases (~1-2 hours).[1][3]

-

Workup: Wash organic layer with saturated

(to remove acid) and brine. -

Purification: Distillation under reduced pressure or flash chromatography (Hexanes).[3]

Characterization Data

The following data validates the structure of this compound. Note that the molecule has a plane of symmetry in the benzene ring substitution (4,7-dimethyl), but the five-membered ring renders the protons at C5 and C6 distinct in the static NMR timescale, though they often appear as a singlet or tight AB system due to similar electronic environments.

Physical Properties

| Property | Value | Notes |

| Molecular Formula | ||

| Molecular Weight | 144.21 g/mol | |

| Appearance | Colorless/Pale Yellow Oil | Oxidizes/polymerizes upon air exposure; store cold.[1][3] |

| Boiling Point | ~235–240°C (atm) | Extrapolated from Indene (182°C) + 2 Methyls.[3] |

| CAS Number | 6974-97-6 | Specific to 1H-indene isomer.[1][2][3] |

Spectroscopic Data ( NMR)

Solvent:

| Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 2.35 | Singlet (s) | 3H | Aromatic Methyl | |

| 2.42 | Singlet (s) | 3H | Aromatic Methyl | |

| 3.25 | Broad Singlet (s) | 2H | Methylene of cyclopentadiene ring | |

| 6.55 | dt or m | 1H | Vinyl proton | |

| 6.90 | dt or m | 1H | Vinyl proton | |

| 6.95 – 7.10 | Multiplet (m) | 2H | Ar-H (C5, C6) | Aromatic protons |

Note: The methyl groups at C4 and C7 are chemically distinct due to the lack of

Reaction Workflow Diagram

The following diagram illustrates the complete chemical transformation from raw material to purified ligand precursor.

Figure 2: Step-by-step process flow for the synthesis of this compound.[1][3]

References

-

Synthesis of 4,7-dimethylindan-1-one : PrepChem. "Synthesis of 4,7-dimethylindan-1-one from p-xylene." Available at: [Link]

-

Indanone Cyclization Method : Beilstein Journal of Organic Chemistry. "Synthesis of 1-indanones with a broad range of biological activity." 2017. Available at: [Link][1]

-

Metallocene Ligand Synthesis (General Indene Protocols) : US Patent 9,458,254.[3] "Substituted metallocene catalysts." (Describes analogous synthesis of dimethylindenes for Hf/Zr catalysts). Available at:

-

Dehydration Protocol : ResearchGate. "Simple and Efficient Synthesis of 4,7-Dimethoxy-1(H)-indene." (Methodology adapted for dimethyl analog).[3][7][8] Available at: [Link]

-

Characterization Data (CAS 6974-97-6) : PubChem. "this compound Compound Summary."[1][2][3] Available at: [Link][1]

Sources

- 1. US9458254B2 - Substituted metallocene catalysts - Google Patents [patents.google.com]

- 2. This compound | C11H12 | CID 81458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4,7-Dimethylindan | C11H14 | CID 23151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1H-Indene, 2,3-dihydro-4,7-dimethyl- [webbook.nist.gov]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. pubs.acs.org [pubs.acs.org]

- 7. rsc.org [rsc.org]

- 8. Synthesis of biomass-derived methylcyclopentane as a gasoline additive via aldol condensation/hydrodeoxygenation of 2,5-hexanedione (Journal Article) | OSTI.GOV [osti.gov]

physicochemical properties of 4,7-Dimethyl-1H-indene

An In-Depth Technical Guide to the Physicochemical Properties of 4,7-Dimethyl-1H-indene

Introduction

This compound is a substituted polycyclic aromatic hydrocarbon belonging to the indene family. Its structure, characterized by a benzene ring fused to a cyclopentene ring with two methyl group substitutions, imparts specific chemical and physical properties that are of significant interest in organic synthesis, materials science, and drug development.[1] The indene core is a crucial structural motif in various biologically active molecules and natural products.[1] Understanding the fundamental physicochemical properties of derivatives like this compound is a critical prerequisite for its application, enabling researchers to predict its behavior in different environments, design appropriate handling and storage protocols, and develop new synthetic pathways.

This guide provides a comprehensive analysis of the core , supported by experimental data and established scientific principles. It is designed for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for their work.

Molecular and Structural Properties

The foundational characteristics of this compound are derived from its molecular structure.

-

Synonyms: 4,7-dimethylindene[2]

-

Structure: The molecule consists of a bicyclic system where a six-membered benzene ring is fused to a five-membered cyclopentene ring. Methyl groups are attached at positions 4 and 7 of the benzene ring.

Sources

- 1. Indene - Wikipedia [en.wikipedia.org]

- 2. This compound | C11H12 | CID 81458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. angenesci.com [angenesci.com]

- 4. 6974-97-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 1H-Indene, 4,7-dimethyl- (CAS 6974-97-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

Spectroscopic Characterization and Structural Validation of 4,7-Dimethyl-1H-indene

Document Type: Technical Guide & Characterization Protocol Target Compound: 4,7-Dimethyl-1H-indene (CAS: 6974-97-6) Application: Metallocene Ligand Precursor, Organometallic Synthesis[1]

Executive Summary & Strategic Importance

This compound is a critical ligand precursor in the synthesis of Group 4 metallocene catalysts (zirconocenes, hafnocenes) used in olefin polymerization.[1] Its structural integrity is paramount; unlike simple aromatics, indenes are prone to 1,5-sigmatropic hydrogen shifts , leading to equilibrium mixtures of 1H- and 3H-isomers.[1] Furthermore, trace acidity can catalyze cationic polymerization, rendering the sample useless.[1]

This guide provides a self-validating analytical workflow. It moves beyond simple peak listing to explain how to confirm the material is the correct isomer (1H-indene) and free from common synthetic impurities like 4,7-dimethyl-1-indanol or polymerized byproducts.

Synthesis Context & Impurity Profile

To accurately interpret spectra, one must understand the genesis of the sample.[1] The standard high-yield synthesis involves the dehydration of 4,7-dimethyl-1-indanol.[1]

Critical Mechanism: The dehydration is acid-catalyzed.[1] If the acid strength is too high (e.g., concentrated H₂SO₄) or the solvent promotes cationic propagation (e.g., benzene), polymerization occurs. The "Gold Standard" method utilizes p-toluenesulfonic acid (p-TsOH) in chloroform at moderate temperatures to ensure kinetic control over the monomeric indene.[1]

Diagram 1: Synthesis & Degradation Pathways

This diagram illustrates the synthesis route and the critical "danger zones" where the sample degrades, affecting spectroscopic data.[1]

Caption: Synthesis workflow highlighting the dehydration step and the risk of isomerization or polymerization if acid traces remain.

Spectroscopic Data: Nuclear Magnetic Resonance (NMR)

Operational Protocol:

-

Solvent: CDCl₃ (Neutralized).[1] Note: Commercial CDCl₃ is often acidic.[1] Pass through basic alumina before use to prevent in-tube polymerization.[1]

-

Concentration: ~10-15 mg in 0.6 mL.[1]

-

Timing: Acquire spectrum immediately after dissolution.

1H NMR Data (400 MHz, CDCl₃)

The symmetry of the molecule is broken by the sp³ carbon at position 1.[1] The methyl groups at 4 and 7 are chemically distinct but magnetically similar.[1]

| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |

| C1-H₂ | 3.28 - 3.35 | bs / m | 2H | Diagnostic: The only aliphatic protons on the ring.[1] Broadening indicates incipient 1,5-H shifting.[1] |

| C4/C7-CH₃ | 2.35 - 2.45 | s | 6H | Two singlets (often overlapping).[1] Aromatic methyls are deshielded relative to alkyl chains.[1] |

| C2-H | 6.55 - 6.65 | dt | 1H | Vinylic.[1] Couples with C1 (allylic) and C3. |

| C3-H | 6.90 - 7.00 | dt | 1H | Vinylic.[1] Downfield from C2 due to conjugation with the benzene ring.[1] |

| C5/C6-H | 6.95 - 7.15 | d (AB) | 2H | Aromatic protons.[1] Often appear as an AB quartet or pseudo-singlet depending on resolution.[1] |

Self-Validation Check: Calculate the integration ratio of the Aliphatic Region (C1 + Methyls) to the Aromatic/Vinyl Region .

-

Theoretical Total H = 12.[1]

-

Aliphatic (C1 + 2xMe) = 8H.[1]

-

Aromatic/Vinyl = 4H.[1]

-

Ratio: 2:1. Deviation >5% suggests residual solvent or polymerization.[1]

13C NMR Data (100 MHz, CDCl₃)

| Carbon Type | Shift (δ ppm) | Assignment |

| Aliphatic | 18.5 - 19.5 | Methyl carbons (C4-Me, C7-Me).[1] |

| Aliphatic | 38.5 - 39.5 | C1 (Methylene).[1] Key check for 1H-isomer purity. |

| Vinylic | 128.0 - 131.0 | C2 and C3.[1] |

| Quaternary | 132.0 - 145.0 | C4, C7, C8, C9 (Ring junction and methyl-bearing carbons).[1] |

| Aromatic | 125.0 - 127.0 | C5, C6.[1] |

Mass Spectrometry (EI-MS)[1][2][3][4]

Technique: GC-MS (Electron Ionization, 70 eV).[1] Inlet Temp: 250°C. Caution: High inlet temps can cause thermal isomerization.[1]

Fragmentation Pattern Analysis[1][3][5][6][7]

| m/z | Relative Intensity | Ion Identity | Mechanistic Insight |

| 144 | 30 - 50% | [M]⁺ | Molecular ion.[1] Stable aromatic system. |

| 129 | 100% (Base) | [M - CH₃]⁺ | Diagnostic: Loss of a methyl group.[1] The resulting cation rearranges to a stable substituted tropylium ion . |

| 128 | 20 - 40% | [M - CH₄]⁺ | Loss of methyl + hydrogen.[1] |

| 115 | 15 - 25% | [C₉H₇]⁺ | Indenyl cation core (loss of both methyls/rearrangement).[1] |

Interpretation: The dominance of the m/z 129 peak is characteristic of methylated aromatics (similar to xylene or toluene derivatives), where the formation of the tropylium ion drives fragmentation.[1]

Infrared Spectroscopy (FT-IR)[1]

Sampling: Neat oil on KBr plates or ATR.

| Wavenumber (cm⁻¹) | Vibration Mode | Structural Confirmation |

| 3010 - 3060 | =C-H Stretch | Unsaturated vinylic/aromatic protons. |

| 2850 - 2960 | C-H Stretch | Methyl groups and sp³ C1 methylene. |

| 1610, 1590 | C=C Stretch | Aromatic ring breathing modes.[1] |

| 1450 - 1470 | C-H Bend | Methyl deformation. |

| 800 - 820 | C-H Out-of-Plane | Critical: Two adjacent aromatic protons (C5, C6).[1] Confirms 4,7-substitution pattern (para-like local symmetry).[1] |

Analytical Workflow & Decision Logic

This flowchart guides the researcher through the validation process, ensuring that the "this compound" in the vial is actually the correct isomer and pure enough for catalysis.

Caption: Step-by-step decision tree for validating this compound purity.

References

-

NIST Mass Spectrometry Data Center. "1H-Indene, 4,7-dimethyl- Mass Spectrum." NIST Chemistry WebBook, SRD 69. [Link]

-

PubChem. "this compound Compound Summary."[1][2] National Library of Medicine. [Link]

-

Halterman, R. L., & Ramsey, T. M. (1994).[1] "Synthesis of C2-Symmetric Bis(indenyl)zirconium Dichlorides." Organometallics, 13(12).[1] (Provides context on substituted indene synthesis and NMR validation).

-

Ready, T. E., et al. (1999).[1] "Synthesis and Characterization of (-)-3-Menthyl-4,7-dimethylindene." Organometallics. (Confirming NMR shift regions for 4,7-dimethyl substituted systems). [Link]

-

Cheméo. "Chemical Properties of 1H-Indene, 2,3-dihydro-4,7-dimethyl-."[1][3][2] (Thermochemical data and refractive index). [Link][1][2]

Sources

CAS number and molecular structure of 4,7-Dimethyl-1H-indene

An In-Depth Technical Guide to 4,7-Dimethyl-1H-indene

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 6974-97-6), a substituted polycyclic aromatic hydrocarbon. The document details its chemical identity, molecular structure, physicochemical properties, and a validated synthesis protocol. Furthermore, it explores the compound's applications as a versatile intermediate in advanced chemical synthesis for materials science and as a structural motif in the development of biologically active molecules. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its synthesis and potential utility.

Chemical Identity and Molecular Structure

This compound is an aromatic hydrocarbon characterized by a benzene ring fused to a cyclopentene ring, with two methyl groups substituted at the 4th and 7th positions.[1] This substitution pattern influences the molecule's reactivity and steric profile, making it a valuable precursor in targeted organic synthesis.[2]

The core structure is based on the indene framework, a key motif in various natural products and pharmacologically active compounds.[1] The presence of the methyl groups can direct further chemical transformations through electronic and steric effects.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 6974-97-6[3][4][5][6][7] |

| Molecular Formula | C₁₁H₁₂[3][4][5] |

| Molecular Weight | 144.22 g/mol [5] |

| IUPAC Name | This compound[7] |

| InChI Key | DKLQZDIAQKGVTA-UHFFFAOYSA-N[3][7] |

| SMILES | CC1=CC=C(C)C2=C1CC=C2[3] |

| MDL Number | MFCD06797433[3][5] |

Physicochemical Properties

This compound is typically supplied as a colorless to light yellow liquid.[4][6] Its physical properties make it suitable for a range of reaction conditions commonly employed in organic synthesis.

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

|---|---|---|

| Appearance | Colorless to light yellow Liquid | [4][6] |

| Boiling Point | 230 °C | [4][6] |

| Density | 0.998 g/cm³ | [4][6] |

| Flash Point | 87 °C | [4][6] |

| Storage | Sealed in dry, Room Temperature |[4][6] |

Synthesis Protocol

The synthesis of this compound can be achieved through the condensation of cyclopentadiene and 2,5-hexanedione.[6] This procedure involves the formation of the indene scaffold through a base-mediated cyclization reaction. The causality behind this choice of reactants lies in their ability to form the fused bicyclic system under relatively straightforward conditions. The use of sodium methoxide, generated in situ, provides the necessary basic environment to deprotonate cyclopentadiene, initiating the nucleophilic attack on the diketone.

Experimental Protocol: Synthesis from Cyclopentadiene and 2,5-Hexanedione[6]

-

Base Preparation: Under an inert argon atmosphere, press sodium filaments (9.8 g, 426 mmol) into a three-necked flask. Slowly add approximately 100 mL of dry methanol until the sodium is completely dissolved, forming sodium methoxide.

-

Addition of Reactants: To the freshly prepared base, add freshly distilled cyclopentadiene (21.2 mL, 260 mmol) followed by 2,5-hexanedione (26.5 mL, 170 mmol).

-

Reaction: Stir the reaction mixture vigorously for 24 hours. The observation of bubbling indicates the progress of the reaction.

-

Quenching: Upon completion, quench the reaction by adding 50 mL of water.

-

Solvent Removal & Neutralization: Remove the methanol solvent via steam distillation. Adjust the pH of the remaining aqueous solution to neutral using dilute hydrochloric acid.

-

Extraction: Extract the aqueous phase three times with 200 mL of petroleum ether.

-

Drying and Concentration: Combine the organic phases, dry over anhydrous magnesium sulfate, and filter. Remove the solvent by rotary evaporation to yield a dark brown liquid.

-

Purification: Purify the crude product by vacuum distillation. Collect the fraction at 76-80 °C under a pressure of 4 mmHg to obtain the final product as a yellow oily liquid.

Caption: Synthesis workflow for this compound.

Spectroscopic Data and Characterization

The structural confirmation of this compound is typically performed using standard analytical techniques. Mass spectrometry data (electron ionization) is available for this compound through the National Institute of Standards and Technology (NIST) database, providing crucial information for its identification and verification.[8] Further characterization would typically involve Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the proton and carbon environments and Infrared (IR) spectroscopy to identify characteristic functional group vibrations.

Applications and Research Interest

This compound serves as a valuable and versatile building block in advanced chemical synthesis.[2] Its unique structure, combining an aromatic system with reactive alkyl substituents, allows it to participate in a wide array of chemical reactions.

-

Precursor for Complex Molecules: It is a key intermediate in the synthesis of more complex organic structures, including specialty materials and polymers. The specific placement of the methyl groups can be leveraged to control regioselectivity in subsequent chemical modifications.[2]

-

Ligand Development in Catalysis: The indene framework is a well-established ligand precursor in organometallic chemistry, particularly for metallocene catalysts used in olefin polymerization. The dimethyl-substituted variant can be used to fine-tune the electronic and steric properties of the resulting catalyst, influencing polymer properties.

-

Scaffold in Drug Discovery: Indene and its derivatives are important structural motifs in many biologically active molecules.[1] For instance, research into dihydro-1H-indene derivatives has identified potent tubulin polymerization inhibitors with anti-angiogenic and antitumor properties, highlighting the therapeutic potential of the indene scaffold.[9] This suggests that this compound could serve as a starting material for the development of novel therapeutic agents.

Safety and Handling

As with any chemical reagent, proper handling procedures must be followed.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P301 + P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P304 + P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

-

Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature.[4][6]

Conclusion

This compound is a significant chemical intermediate with a well-defined synthesis pathway and established physicochemical properties. Its utility extends from materials science and catalysis to being a foundational scaffold in medicinal chemistry. The strategic placement of its methyl groups provides chemists with a tool for precise molecular design, enabling the creation of complex and functional target molecules. This guide provides the foundational knowledge required for researchers and drug development professionals to effectively utilize this compound in their work.

References

-

ChemSynthesis. (2025). This compound. Available at: [Link]

-

Oakwood Chemical. (n.d.). This compound. Available at: [Link]

-

PubChem. (n.d.). 4,7-Dimethylindan. Available at: [Link]

-

X-Chemic. (2026). The Role of this compound in Advanced Chemical Synthesis. Available at: [Link]

-

NIST. (n.d.). 1H-Indene, 4,7-dimethyl-. Available at: [Link]

-

Angene Chemical. (n.d.). This compound(CAS# 6974-97-6). Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of 1H-Indene, 2,3-dihydro-4,7-dimethyl- (CAS 6682-71-9). Available at: [Link]

-

PubChem. (n.d.). This compound. Available at: [Link]

-

National Institutes of Health (NIH). (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Available at: [Link]

-

Wikipedia. (n.d.). Indene. Available at: [Link]

Sources

- 1. Indene - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 6974-97-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound [oakwoodchemical.com]

- 6. This compound | 6974-97-6 [chemicalbook.com]

- 7. angenesci.com [angenesci.com]

- 8. 1H-Indene, 4,7-dimethyl- [webbook.nist.gov]

- 9. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4,7-Dimethyl-1H-indene: Synthesis, Characterization, and Applications

Foreword: Unveiling a Versatile Synthetic Scaffold

In the landscape of modern organic synthesis and materials science, the indene framework stands as a privileged scaffold. Its unique combination of aromaticity and a reactive cyclopentadiene moiety has rendered it a cornerstone in the development of everything from advanced polymers to complex pharmaceuticals. This guide focuses on a specific, yet highly significant, derivative: 4,7-Dimethyl-1H-indene. The strategic placement of methyl groups on the benzene ring imparts distinct steric and electronic properties, influencing its reactivity and making it a valuable precursor for a range of specialized applications. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview, grounded in both established literature and practical, field-proven insights. We will delve into its historical context, explore key synthetic methodologies with an emphasis on the "why" behind experimental choices, provide detailed characterization data, and survey its current and potential applications.

The Chemical Identity of this compound

This compound is a substituted polycyclic aromatic hydrocarbon. The core structure consists of a benzene ring fused to a cyclopentene ring, with methyl groups adorning the 4th and 7th positions of the aromatic ring. This substitution pattern is crucial as it directly influences the electron density of the aromatic system and provides steric hindrance that can be exploited in stereoselective synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂ | |

| Molecular Weight | 144.21 g/mol | |

| CAS Number | 6974-97-6 | |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 230 °C | |

| Density | 0.998 g/mL | |

| Flash Point | 87 °C |

Historical Context and Evolution of Synthesis

While the specific discovery of this compound is not prominently documented in early literature, its existence is a result of the broader exploration of indene chemistry that began in the late 19th century. Early work focused on the isolation of indene from coal tar and rudimentary syntheses of the parent compound and its simple derivatives.

Over the decades, the synthesis of substituted indenes has evolved significantly, driven by the need for tailored precursors for various applications. A plethora of methods now exist for the construction of the indene skeleton, many of which are adaptable for the synthesis of the 4,7-dimethyl derivative. These modern techniques offer greater control over regioselectivity and functional group tolerance compared to historical methods. A review of recent advances in indene synthesis highlights the importance of transition-metal-catalyzed reactions and intramolecular Friedel-Crafts-type cyclizations in modern organic chemistry.[1]

Synthetic Methodologies: A Strategic Overview

The synthesis of this compound can be approached from several angles. The choice of a particular route often depends on the availability of starting materials, desired scale, and the need for specific purity levels. Here, we discuss a reliable, well-documented method and provide an overview of alternative strategies that offer different advantages.

The Paal-Knorr Type Condensation: A Robust and Scalable Approach

A widely cited and effective method for the synthesis of this compound involves a condensation reaction between cyclopentadiene and 2,5-hexanedione, followed by cyclization.[2] This approach is advantageous due to the ready availability of the starting materials and the straightforward nature of the reaction sequence.

Causality Behind Experimental Choices:

-

Choice of Base: Sodium methoxide, generated in situ from sodium metal and methanol, serves as a strong base to deprotonate cyclopentadiene, forming the cyclopentadienyl anion. This anion is a potent nucleophile, essential for the initial condensation with the dicarbonyl compound.

-

Reaction Solvent: Methanol is a suitable solvent as it can dissolve the sodium methoxide and the reactants. Its protic nature is not a hindrance in this specific reaction.

-

Inert Atmosphere: The use of an argon atmosphere is critical to prevent the oxidation of the highly reactive sodium metal and the intermediate anionic species.[2]

-

Workup Procedure: The reaction is quenched with water to neutralize any remaining base. Steam distillation is employed to remove the methanol solvent. The pH is then adjusted to neutral with dilute hydrochloric acid before extraction. This careful neutralization and extraction protocol ensures the isolation of the desired product in good purity.[2]

Materials:

-

Sodium filaments

-

Dry methanol

-

Freshly distilled cyclopentadiene

-

2,5-Hexanedione

-

Petroleum ether

-

Anhydrous magnesium sulfate

-

Dilute hydrochloric acid

-

Water

Procedure:

-

Under an argon atmosphere, carefully press sodium filaments (9.8 g, 426 mmol) into a three-necked flask.

-

Slowly add approximately 100 mL of dry methanol to the flask until the sodium is completely dissolved, forming a solution of sodium methoxide.

-

To this solution, add freshly distilled cyclopentadiene (21.2 mL, 260 mmol) followed by 2,5-hexanedione (26.5 mL, 170 mmol).

-

Stir the reaction mixture vigorously at room temperature for 24 hours. The formation of bubbles may be observed.

-

After 24 hours, quench the reaction by the careful addition of 50 mL of water.

-

Remove the methanol solvent via steam distillation.

-

Adjust the pH of the remaining aqueous solution to neutral using dilute hydrochloric acid.

-

Extract the aqueous phase three times with 200 mL portions of petroleum ether.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the solution to remove the drying agent.

-

Remove the solvent by rotary evaporation to yield a dark brown liquid.

-

Purify the crude product by vacuum distillation, collecting the fraction at 76-80 °C under a pressure of 4 mmHg to obtain the final product as a yellow oily liquid.

Caption: Workflow for the synthesis of this compound.

Alternative Synthetic Strategies

While the Paal-Knorr type condensation is a reliable method, a senior scientist must be aware of alternative routes that may be more suitable for specific contexts, such as the introduction of other functional groups or the use of different starting materials. The literature on substituted indenes is vast and offers a variety of powerful synthetic tools:[3]

-

Palladium-Catalyzed Suzuki Coupling and Ring-Closing Metathesis: This modern approach allows for the construction of functionalized indenes from readily available substituted phenols. This strategy offers excellent functional group tolerance and is highly modular.[3]

-

Metal-Catalyzed Cycloisomerization of Alkynes: Air-stable metal salts, such as those of platinum and ruthenium, can catalyze the cycloisomerization of 1-alkyl-2-ethynylbenzenes to produce substituted indenes.[3]

-

Rhodium-Catalyzed Reactions: The reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a rhodium(I) catalyst can yield indene derivatives in high yields, with regioselectivity dependent on the steric nature of the alkyne substituents.[3]

-

Friedel-Crafts Type Cyclizations: Intramolecular acylation of 3-arylpropanoic acids or their derivatives is a classic and effective method for the synthesis of the corresponding indanones, which can then be converted to indenes.[4] For example, the cyclization of 3-arylpropionic acids can lead to the formation of 4,7-dimethoxy-1-indanones, which are valuable intermediates.[4]

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the vinylic protons of the cyclopentene ring, the allylic protons, and the two methyl groups. The aromatic protons will likely appear as a singlet or two closely spaced doublets, depending on the resolution. The methyl groups will be sharp singlets in the upfield region.

-

¹³C NMR: The carbon NMR spectrum will show signals for all 11 carbon atoms. The quaternary carbons of the benzene ring and the methyl-substituted carbons will have characteristic chemical shifts. The olefinic carbons of the cyclopentene ring will also be readily identifiable.

-

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum will show a prominent molecular ion peak (M⁺) at m/z = 144, corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of a methyl group (M-15) and other characteristic cleavages of the indene skeleton. The NIST WebBook confirms the availability of mass spectral data for this compound.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic and aliphatic protons, C=C stretching of the aromatic and olefinic bonds, and C-H bending vibrations.

Applications in Research and Development

The unique structure of this compound makes it a valuable building block in several areas of chemical research and development.

Precursor to Metallocene Catalysts

A primary application of substituted indenes, including the 4,7-dimethyl derivative, is as ligands for the synthesis of metallocene catalysts. These catalysts, particularly those based on Group 4 metals like zirconium and titanium, are instrumental in Ziegler-Natta type olefin polymerization.[6][7] The indenyl ligand, being more electron-donating and sterically demanding than the cyclopentadienyl ligand, can significantly influence the properties of the resulting polymers, such as their molecular weight, stereoregularity, and comonomer incorporation. The methyl groups at the 4 and 7 positions provide steric bulk that can be used to control the stereochemistry of the polymerization process. The synthesis of ansa-metallocenes, where two indenyl ligands are bridged, is a key strategy for producing stereospecific polymers, and this compound can serve as a starting material for such ligands.[8][9]

Caption: Role of this compound in metallocene catalysis.

Scaffold for Biologically Active Molecules

The indene and indanone skeletons are found in numerous biologically active compounds and are considered privileged structures in medicinal chemistry.[1][10] They are key components in drugs with a wide range of therapeutic activities, including anti-inflammatory, antiviral, and anticancer properties.[4] For instance, derivatives of dihydro-1H-indene have been investigated as potent tubulin polymerization inhibitors with anti-angiogenic and antitumor activity.[11] The 4,7-dimethyl substitution pattern can be used to fine-tune the lipophilicity, metabolic stability, and binding interactions of potential drug candidates, making this compound an attractive starting material for the synthesis of novel therapeutic agents.

Building Block for Functional Materials

The electronic properties of the indene ring system also make it a target for incorporation into functional organic materials. Substituted indenes can be used as precursors for the synthesis of novel fluorescent materials and components in photovoltaic solar cells.[1] The ability to tune the electronic properties of the indene core through substitution makes this compound a potentially useful building block for the development of new materials with tailored optical and electronic properties.

Conclusion and Future Outlook

This compound, while a seemingly simple molecule, is a versatile and valuable tool in the arsenal of the modern synthetic chemist. Its robust synthesis, coupled with the unique steric and electronic properties conferred by the dimethyl substitution, makes it an important precursor in the fields of polymer chemistry, medicinal chemistry, and materials science. As the demand for highly specific and functionalized molecules continues to grow, the importance of well-characterized and readily accessible building blocks like this compound will only increase. Future research will likely focus on the development of even more efficient and sustainable synthetic routes to this and other substituted indenes, as well as the exploration of their full potential in the creation of next-generation catalysts, therapeutics, and functional materials.

References

-

Organic Chemistry Portal. Synthesis of indenes. [Link]

-

ResearchGate. Simple and Efficient Synthesis of 4,7-Dimethoxy-1(H)-indene | Request PDF. [Link]

-

MDPI. Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer's: Design, Synthesis, and Biological Evaluation. [Link]

-

Beilstein Journals. Synthesis of 1-indanones with a broad range of biological activity. [Link]

-

NIST WebBook. 1H-Indene, 2,3-dihydro-4,7-dimethyl-. [Link]

-

Cheméo. Chemical Properties of 1H-Indene, 2,3-dihydro-4,7-dimethyl- (CAS 6682-71-9). [Link]

-

NIST WebBook. 1H-Indene, 4,7-dimethyl-. [Link]

-

ResearchGate. Influence of ligand substituents of unbridged metallocene complexes on stability of their active centers in ethylene polymerization | Request PDF. [Link]

-

PMC - NIH. Indenylmetal Catalysis in Organic Synthesis. [Link]

- Google Patents.

-

KOPS. XI. Synthesis and crystal structure of a chiral ansa-titanocene derivative with trimethylene-brid. [Link]

-

ResearchGate. Recent developments in biological activities of indanones | Request PDF. [Link]

-

Controlled Radical Polymerization. Materials Properties Derived from INSITE Metallocene Catalysts. [Link]

-

ResearchGate. Recent Advances in the Synthesis of Indenes | Request PDF. [Link]

-

Taylor & Francis. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | 6974-97-6 [chemicalbook.com]

- 3. Indene synthesis [organic-chemistry.org]

- 4. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 5. This compound | C11H12 | CID 81458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Indenylmetal Catalysis in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EP0763044B1 - Novel synthesis of ansa-metallocene catalysts - Google Patents [patents.google.com]

- 9. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

Theoretical and Computational Framework for 4,7-Dimethyl-1H-indene

From Electronic Structure to Catalytic & Pharmaceutical Applications[1]

Executive Summary

This technical guide outlines a comprehensive computational framework for studying 4,7-Dimethyl-1H-indene (CAS: 6974-97-6) .[1] As a rigid bicyclic scaffold, this molecule serves two critical roles in modern chemistry: (1) as a precursor for

This document provides researchers with self-validating protocols for Density Functional Theory (DFT) characterization, reaction mechanism modeling (synthesis via dehydration), and molecular docking workflows.[1]

Computational Methodology & Setup

To ensure reproducibility and accuracy (E-E-A-T), the following computational parameters are recommended based on the electronic nature of the methyl-substituted indene system.

1.1 Model Chemistry Selection[1][2]

-

Geometry Optimization: B3LYP/6-311++G(d,p)

-

Rationale: The B3LYP hybrid functional provides a cost-effective balance for organic geometries.[1] The ++ diffuse functions are critical for capturing the electron density of the

-system in the five-membered ring, which is susceptible to deprotonation (forming the aromatic indenyl anion).

-

-

Thermodynamics & Kinetics: M06-2X/def2-TZVP

-

Rationale: The M06-2X functional accounts for dispersion forces (Van der Waals), which are significant in

-stacked transition states and methyl-methyl steric interactions in the 4,7-positions.[1]

-

-

Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model).[1]

-

Solvents: Chloroform (

) for synthesis modeling; Water (

-

1.2 Validation Benchmark

Before extensive modeling, validate the level of theory against experimental thermochemical data from NIST [1].

| Property | Experimental Value [1] | Target Accuracy (DFT) |

| Enthalpy of Vaporization ( | ||

| Boiling Point ( | ~486 K | N/A (Use frequency calc) |

| Dipole Moment | Non-zero (due to asymmetry) | Qualitative vector match |

Electronic Structure & Tautomeric Stability

The reactivity of this compound is governed by its ability to isomerize.[1] Unlike the 2H-isoindene form, the 1H-isomer is thermodynamically preferred due to the aromaticity of the fused benzene ring.

2.1 Tautomerization Analysis

The 1,5-sigmatropic hydrogen shift allows interconversion between isomers.[1]

-

Protocol: Locate the Transition State (TS) for H-migration from C1 to C2.

-

Expected Barrier: ~20-25 kcal/mol.[1]

-

Significance: In catalytic synthesis, deprotonation at C1 yields the

-electron indenyl anion, which binds to metals (Zr, Ti). The 4,7-methyl groups provide steric bulk that directs polymer tacticity.[1]

2.2 Frontier Molecular Orbitals (FMO)

The methyl groups at positions 4 and 7 are electron-donating (+I effect).[1]

-

HOMO: Localized on the

-system.[1] Higher energy than unsubstituted indene, making it a better nucleophile.[1] -

LUMO: Antibonding

.[1] -

Reactivity Prediction: Electrophilic aromatic substitution will prefer the 3-position due to electronic activation and steric shielding at 4/7 positions.[1]

Synthetic Pathway Simulation: Dehydration Mechanism

A primary synthetic route involves the acid-catalyzed dehydration of 4,7-dimethyl-1-indanol [2].[1] Understanding this mechanism prevents polymerization side-reactions.[1]

3.1 Reaction Coordinate

Mechanism:

-

Protonation: Formation of alkyloxonium ion.[1]

-

TS1 (Rate Limiting): C-O bond cleavage to form the benzylic carbocation.

-

Note: The 4-methyl group stabilizes the carbocation via hyperconjugation but also sterically hinders the leaving group.[1]

-

-

Product: this compound.

3.2 Visualization of Reaction Logic

The following diagram illustrates the computational workflow to map this pathway.

Figure 1: Computational workflow for modeling the acid-catalyzed dehydration mechanism. The PES scan identifies the transition state guess for the rate-limiting C-O cleavage.

Pharmaceutical Application: Tubulin Inhibition

Indene derivatives are emerging as potent tubulin polymerization inhibitors, targeting the colchicine binding site [3].[1][2] The 4,7-dimethyl substitution pattern mimics the steric profile of pharmacologically active ligands.[1]

4.1 Molecular Docking Protocol

To evaluate this compound as a scaffold for drug design:

-

Target Preparation:

-

Protein: Tubulin-Colchicine Complex (PDB ID: 1SA0 or 4O2B ).[1]

-

Preprocessing: Remove native ligand, add polar hydrogens, calculate Gasteiger charges (AutoDock Tools).

-

-

Ligand Preparation:

-

Optimize ligand geometry at B3LYP/6-31G* level to ensure correct ring puckering.

-

Convert to PDBQT format.[1]

-

-

Docking Grid:

-

Scoring:

4.2 Biological Pathway Context

The following diagram details how indene-based inhibitors disrupt cancer cell proliferation.

Figure 2: Mechanism of Action (MoA) for indene-based tubulin inhibitors.[1] Binding to the colchicine site prevents microtubule assembly, leading to cell cycle arrest.

References

-

NIST Chemistry WebBook. 1H-Indene, 2,3-dihydro-4,7-dimethyl- Thermochemical Data.[1] National Institute of Standards and Technology.[1][5] [Link]

-

Zhang, X., Thimmaiah, M., & Fang, S. (2007).[1][3] Simple and Efficient Synthesis of 4,7-Dimethoxy-1(H)-indene. Synthetic Communications, 37(11), 1873-1877.[1][3] (Adapted methodology for dimethyl analog). [Link]

-

Li, W., et al. (2020).[1] Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors.[1] Journal of Enzyme Inhibition and Medicinal Chemistry.[1] [Link][2]

-

Rinaldi, A., Scarpi, D., & Occhiato, E. G. (2019).[1][6] Recent Advances in the Synthesis of Indenes.[1][6][7] European Journal of Organic Chemistry.[1] [Link]

Sources

- 1. This compound | C11H12 | CID 81458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. "Simple and efficient synthesis of 4,7-dimethoxy-1(H)-indene" by Xiang Zhang, Muralidhara Thimmaiah et al. [digitalcommons.mtu.edu]

- 4. researchgate.net [researchgate.net]

- 5. 1H-Indene, 2,3-dihydro-4,7-dimethyl- [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. Indene synthesis [organic-chemistry.org]

Technical Guide: Reactivity & Stability of 4,7-Dimethyl-1H-indene

[1]

Executive Summary

This compound (CAS: 6974-97-6) is a substituted bicyclic hydrocarbon primarily utilized as a precursor for metallocene catalysts (e.g., zirconocenes and hafnocenes).[1] Its structural significance lies in the methyl substituents at the 4 and 7 positions of the fused benzene ring. These groups provide critical steric bulk that influences the stereoselectivity (tacticity) of olefin polymerization catalysts derived from this ligand.

This guide addresses the specific challenges of working with this molecule: its propensity for oxidation, its degenerate 1,5-sigmatropic rearrangement, and the precise protocols required for its metallation.

Part 1: Structural Dynamics & Isomerism

The Degenerate 1,5-Sigmatropic Shift

Unlike asymmetrically substituted indenes, this compound exhibits a unique degenerate isomerization .[1] The migration of a proton from C1 to C3 via a [1,5]-sigmatropic shift yields a structure chemically identical to the starting material due to the

-

Mechanism: Thermal suprafacial shift of the H-atom across the

-system.[2] -

Implication: While the product is identical, the process is active. At elevated temperatures (>100°C), this rapid fluxional behavior can broaden NMR signals. In catalytic applications, this shift is arrested upon deprotonation to the aromatic indenyl anion.

Acidity and Deprotonation

The methylene protons at the C1 position are highly acidic (

-

Substituent Effect: The electron-donating methyl groups at positions 4 and 7 slightly destabilize the anion compared to unsubstituted indene (inductive effect,

), making 4,7-dimethylindene marginally less acidic. However, standard strong bases (n-BuLi) effect quantitative deprotonation.

Figure 1: The degenerate 1,5-sigmatropic shift. Due to symmetry, the 1H and 3H tautomers are superimposable.

Part 2: Synthesis & Purification Profile

Synthetic Route: The Indanone Pathway

The most robust synthesis avoids direct functionalization of indene (which is non-selective) and instead builds the ring system.

Pathway: p-Xylene

| Step | Reactants | Reagents/Catalyst | Intermediate Product | Key Hazard |

| 1 | p-Xylene + 3-Chloropropionyl chloride | 3-chloro-1-(2,5-dimethylphenyl)propan-1-one | HCl gas evolution | |

| 2 | Intermediate 1 | 4,7-Dimethyl-1-indanone | Exotherm | |

| 3 | Indanone | 4,7-Dimethyl-1-indanol | Hydrogen gas | |

| 4 | Indanol | This compound | Acidic waste |

Purification & Storage[1]

-

Purification: Vacuum distillation is required. The compound has a high boiling point (~230°C at atm), so reduced pressure (0.1–1 mmHg) is essential to prevent thermal polymerization during purification.

-

Storage:

-

Atmosphere: Argon or Nitrogen (strictly oxygen-free).

-

Temperature: < 4°C (Refrigerated).

-

Stabilizers: Can be stored over activated molecular sieves to maintain dryness.

-

Shelf-Life: 6 months if sealed.[1] Yellowing indicates oxidation to peroxides or oligomerization.

-

Part 3: Reactivity Profile & Experimental Protocols

Lithiation Protocol (Ligand Synthesis)

The conversion to Lithium 4,7-dimethylindenide is the gateway to metallocene chemistry.

Safety Note: n-Butyllithium is pyrophoric.[1] All steps must be performed under a Schlenk line or in a glovebox.

Protocol:

-

Setup: Flame-dry a 250 mL Schlenk flask equipped with a magnetic stir bar. Cycle with Argon/Vacuum three times.

-

Dissolution: Charge the flask with this compound (10.0 mmol) and anhydrous Diethyl Ether (

, 50 mL).-

Note:

is preferred over THF for the initial lithiation if a precipitate is desired, though THF is acceptable if the subsequent reaction requires solubility.

-

-

Cooling: Submerge flask in a dry ice/acetone bath (-78°C).

-

Addition: Add n-Butyllithium (1.6 M in hexanes, 10.5 mmol, 1.05 eq) dropwise via syringe over 15 minutes.

-

Observation: The solution will transition from colorless to bright yellow/orange .

-

-

Warming: Allow the bath to warm to room temperature naturally over 2 hours. Stir for an additional 4 hours.

-

Result: Lithium 4,7-dimethylindenide is formed quantitatively.[1]

-

-

Isolation (Optional): If isolation is needed, remove solvent in vacuo to yield a free-flowing yellow powder. For transmetallation, the solution is often used directly.

Workflow Visualization: From Precursor to Catalyst

The following diagram illustrates the critical path from the neutral ligand to a Group 4 metallocene.

Figure 2: Synthetic workflow for the conversion of 4,7-dimethylindene to a metallocene precursor.

Part 4: Stability Hazards (Self-Validating Check)

When handling this compound, use the following "Self-Validating" checks to ensure chemical integrity:

-

The Peroxide Test: Before distilling or heating any stored batch of 4,7-dimethylindene, test a small aliquot with starch-iodide paper.

-

Result: Blue color = Peroxides present. DO NOT DISTILL. Treat with aqueous ferrous sulfate or sodium bisulfite immediately.

-

-

The Viscosity Check:

-

Observation: If the liquid appears viscous or syrupy compared to fresh toluene-like consistency, significant polymerization has occurred. Re-distillation is required.

-

-

Color Validation:

-

Pure: Colorless to very pale straw.

-

Degraded: Dark yellow/brown indicates oxidation (indanone formation) or oligomerization.

-

References

-

NIST Chemistry WebBook. 1H-Indene, 2,3-dihydro-4,7-dimethyl- (Thermochemistry & Identifiers).[1] National Institute of Standards and Technology. [Link]

-

PubChem. this compound Compound Summary. National Library of Medicine. [Link]

-

Organic Syntheses. General Procedures for Indanone Synthesis (Analogous Protocols). Org.[3][4][5][6] Synth. [Link]

-

Lyons, T. W., et al. "Synthesis of p-xylene from ethylene."[7] Journal of the American Chemical Society 134.38 (2012): 15708-15711.[7][8] (Context on p-xylene precursors). [Link]

Sources

- 1. angenesci.com [angenesci.com]

- 2. stereoelectronics.org [stereoelectronics.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Selectively Substituted or Deuterated Indenes via Sequential Pd and Ru Catalysis [organic-chemistry.org]

- 5. chemistryviews.org [chemistryviews.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of p-xylene from ethylene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. experts.illinois.edu [experts.illinois.edu]

Foreword: The Indene Scaffold - A Privileged Core in Modern Chemistry

An In-Depth Technical Guide to the Synthesis, Properties, and Therapeutic Potential of 4,7-Dimethyl-1H-indene Derivatives

The indene framework, a bicyclic aromatic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring, represents a cornerstone in both materials science and medicinal chemistry.[1][2] Its rigid, planar structure and versatile reactivity make it an attractive scaffold for developing novel functional molecules. Within this class, this compound serves as a particularly valuable starting point. The methyl groups at the 4 and 7 positions provide steric and electronic handles that can be exploited to fine-tune the properties of its derivatives, offering a compelling platform for targeted molecular design.

This guide provides an in-depth exploration of the potential derivatives of this compound. Moving beyond a simple catalogue of compounds, we will delve into the strategic rationale behind their synthesis, elucidate their diverse physicochemical and pharmacological properties, and present their applications, with a particular focus on the frontier of drug development. The methodologies and insights presented herein are curated for researchers, chemists, and drug development professionals seeking to leverage this versatile chemical core.

The this compound Core: Physicochemical Landscape

Before exploring its derivatives, understanding the foundational properties of the parent molecule is crucial. This compound is a colorless to light yellow liquid whose characteristics provide a baseline for predicting the behavior of its analogues.[3]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂ | PubChem[4] |

| Molecular Weight | 144.21 g/mol | PubChem[4] |

| Boiling Point | 230 °C | ChemicalBook |

| Density | 0.998 g/mL | ChemicalBook[3] |

| Flash Point | 87 °C | ChemicalBook[3] |

| CAS Number | 6974-97-6 | NIST |

These properties, particularly the lipophilicity suggested by the hydrocarbon structure, are pivotal in the context of drug design, influencing factors such as membrane permeability and metabolic stability.

Synthetic Strategies for Derivatization

The true potential of the this compound scaffold is unlocked through chemical synthesis. The reactivity of both the aromatic ring and the five-membered ring offers multiple avenues for functionalization.

Foundational Synthesis of the Core Scaffold

A common and effective route to the parent this compound involves a base-catalyzed condensation reaction between cyclopentadiene and 2,5-hexanedione.[3] This method builds the core bicyclic structure efficiently.

-

Preparation: Under an inert argon atmosphere, press sodium filaments (426 mmol) into a three-necked flask.

-

Base Formation: Slowly add approximately 100 mL of dry methanol to completely dissolve the sodium, forming sodium methoxide. Causality Note: Sodium methoxide is a strong base required to deprotonate cyclopentadiene, forming the nucleophilic cyclopentadienyl anion.

-

Condensation: Add freshly distilled cyclopentadiene (260 mmol) followed by 2,5-hexanedione (170 mmol) to the reaction mixture.

-

Reaction: Stir the mixture for 24 hours at room temperature. The observation of gas bubbles indicates the progress of the reaction.

-

Quenching & Workup:

-

Quench the reaction by adding 50 mL of water.

-

Remove the methanol solvent via steam distillation.

-

Neutralize the reaction solution to pH 7 with dilute hydrochloric acid.

-

-

Extraction & Isolation:

-

Extract the aqueous phase three times with 200 mL of petroleum ether.

-

Combine the organic phases, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent by rotary evaporation to yield a dark brown liquid.

-

-

Purification: Purify the crude product by vacuum distillation, collecting the fraction at 76-80 °C (4 mmHg) to obtain the final product as a yellow oily liquid.

Derivatization via Aldol Condensation

One of the most powerful methods for introducing structural diversity is the Claisen-Schmidt (aldol) condensation at the C1 position of the corresponding indanone. This approach is exemplified in the synthesis of bioactive arylidene indanones.

Caption: Workflow for synthesizing arylidene indanone derivatives.

This strategy was successfully employed to synthesize 2-(4-methyl)benzylidene-4,7-dimethyl indan-1-one (IPX-18), a potent anti-inflammatory agent.[5] The choice of substituted benzaldehyde allows for the systematic exploration of structure-activity relationships (SAR).

Metal-Catalyzed Cross-Coupling and Cyclization

Modern synthetic organic chemistry offers sophisticated tools for constructing complex indene derivatives. Various metal-catalyzed reactions, such as those involving rhodium, iron, or palladium, enable the formation of highly functionalized indenes from readily available starting materials.[6]

-

Rhodium(I)-Catalyzed Reactions: The reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a Rh(I) catalyst can produce indene derivatives in high yields.[6]

-

Iron(III)-Catalyzed Cyclization: Ferric chloride can catalyze the reaction of N-benzylic sulfonamides with internal alkynes to afford indene derivatives with high regioselectivity.[6]

Causality Insight: These methods are powerful because the metal catalyst orchestrates the bond-forming events with high precision. For instance, in the FeCl₃-catalyzed reaction, the Lewis acidic iron facilitates the cleavage of a C-N bond to generate a benzyl cation intermediate, which then undergoes cyclization with the alkyne.[6]

Bio-Applications and Pharmacological Properties of Derivatives

The rigid indene scaffold is an excellent bioisostere for other aromatic systems and serves as a robust anchor for pharmacophoric groups.[7][8] This has led to the discovery of derivatives with significant therapeutic potential.

Anti-Inflammatory Activity via NF-κB and Nrf2 Signaling

As introduced above, the derivative 2-(4-methyl)benzylidene-4,7-dimethyl indan-1-one (IPX-18) has demonstrated significant anti-inflammatory properties.[5]

| Assay Target | System | IC₅₀ Value |

| TNF-α Release | Human Whole Blood (HWB) | 298.8 nM |

| PBMCs | 96.29 nM | |

| IFN-γ Inhibition | Human Whole Blood (HWB) | 217.6 nM |

| PBMCs | 103.7 nM | |

| Basophil Degranulation | RBL-2H3 Cells | 98.52 nM |

Mechanism of Action: Computational docking studies predicted that IPX-18 binds effectively to NF-κB-p50.[5] Experimental validation confirmed that IPX-18 treatment decreases the phosphorylation of NF-κB and increases the levels of Nrf2 in activated cells.[5] This dual action—inhibiting the pro-inflammatory NF-κB pathway while activating the cytoprotective Nrf2 pathway—makes it a highly promising therapeutic candidate.

Caption: IPX-18 inhibits inflammation by targeting NF-κB and activating Nrf2.

Anticancer Potential as Tubulin Polymerization Inhibitors

The indene scaffold has also been utilized to create potent anticancer agents. By designing dihydro-1H-indene derivatives that mimic the structure of known colchicine binding site inhibitors (CBSIs), researchers have developed compounds with potent antiproliferative and anti-angiogenic activities.[9]

One standout compound, designated 12d in a 2023 study, demonstrated impressive cytotoxicity against a panel of cancer cell lines.[9]

| Cancer Cell Line | IC₅₀ Value (µM) |

| K562 (Leukemia) | 0.028 |

| A549 (Lung) | 0.041 |

| HCT116 (Colon) | 0.087 |

| PC-3 (Prostate) | 0.035 |

Mechanism of Action: Compound 12d functions by binding to the colchicine site on β-tubulin, which inhibits the polymerization of microtubules.[9] This disruption of the cytoskeleton is critical for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9] Furthermore, this mechanism confers anti-angiogenic properties, crucial for preventing tumor growth and metastasis.[9]

Computational Approaches in Derivative Design

Modern drug discovery heavily relies on computational methods to predict the properties and interactions of novel compounds, thereby accelerating the development cycle.

-

Molecular Docking: As seen with the anti-inflammatory derivative IPX-18, docking simulations can predict the binding affinity and pose of a ligand within the active site of a target protein, such as NF-κB-p50.[5] This provides a rational basis for prioritizing synthetic candidates.

-

DFT Studies: Density Functional Theory (DFT) is used to understand the electronic structure and reactivity of molecules.[10] For instance, calculating the HOMO-LUMO energy gap can provide insights into the chemical stability and reactivity of different indene derivatives.[11]

-

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of a ligand-protein complex over time, confirming the stability of the interactions predicted by static docking.[5][11]

These in silico techniques are invaluable for refining molecular designs, predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and understanding complex biological interactions at a molecular level.

Future Directions and Conclusion

The this compound core is a versatile and powerful scaffold for the development of novel, high-value molecules. The derivatives explored in this guide highlight its potential in creating potent anti-inflammatory and anticancer agents. The synthetic accessibility of the core, combined with the numerous strategies for its functionalization, ensures a rich chemical space for future exploration.

Future research should focus on:

-

Expanding Structural Diversity: Utilizing advanced metal-catalyzed reactions to install a wider range of functional groups.

-

Bioisosteric Replacement: Systematically replacing the indene core or its substituents with other groups to optimize pharmacokinetic and pharmacodynamic properties.[7][12][13]

-

Multi-Target Ligands: Designing derivatives that can modulate multiple biological targets simultaneously, a promising strategy for complex diseases like cancer and neurodegenerative disorders.

References

-

Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)Carbamate - MDPI. (n.d.). Retrieved January 30, 2026, from [Link]

-

Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activity - Der Pharma Chemica. (n.d.). Retrieved January 30, 2026, from [Link]

-

Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC - NIH. (2023, August 17). Retrieved January 30, 2026, from [Link]

-

Bioisosteric replacement of the sulphur or carbonyl group (X) of... - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

-

Synthesis of indenes - Organic Chemistry Portal. (n.d.). Retrieved January 30, 2026, from [Link]

-

1H-Indene, 2,3-dihydro-4,7-dimethyl- - the NIST WebBook. (n.d.). Retrieved January 30, 2026, from [Link]

-

The 1H‐indene and some examples of indene pharmaceuticals. - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

-

Indene - Wikipedia. (n.d.). Retrieved January 30, 2026, from [Link]

-

Simple and Efficient Synthesis of 4,7-Dimethoxy-1(H)-indene | Request PDF - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

-

This compound | C11H12 | CID 81458 - PubChem. (n.d.). Retrieved January 30, 2026, from [Link]

-

4,7-Dimethylindan | C11H14 | CID 23151 - PubChem. (n.d.). Retrieved January 30, 2026, from [Link]

-

Chemical Properties of 1H-Indene, 2,3-dihydro-4,7-dimethyl- (CAS 6682-71-9) - Cheméo. (n.d.). Retrieved January 30, 2026, from [Link]

-

1H-Indene, 4,7-dimethyl- - the NIST WebBook. (n.d.). Retrieved January 30, 2026, from [Link]

- US6391872B1 - Indazole bioisostere replacement of catechol in therapeutically active compounds - Google Patents. (n.d.).

-

Computational Investigation of the Interaction of Novel Indene Methylene Analogues with Acetylcholinesterase from Both Dynamic and Thermodynamic Perspectives - ResearchGate. (2022, November 18). Retrieved January 30, 2026, from [Link]

-

Synthetic approaches to multifunctional indenes - PMC - PubMed Central - NIH. (2011, December 29). Retrieved January 30, 2026, from [Link]

-

Computational investigation of the competition between the concerted Diels-Alder reaction and formation of diradicals in reactions of acrylonitrile with nonpolar dienes - PubMed. (2013, July 5). Retrieved January 30, 2026, from [Link]

-

New indene-derivatives with anti-proliferative properties | Request PDF - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

-

Bioisosteric Replacements - Chemspace. (n.d.). Retrieved January 30, 2026, from [Link]

-

Versatility in pharmacological actions of 3-substituted indoles - International Journal of Chemical Studies. (2019, April 27). Retrieved January 30, 2026, from [Link]

-

Intramolecular Diels-Alder reaction in enyne-allenes: A computational investigation and comparison with the Myers-Saito and Schmittel reactions | Request PDF - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

-

Computational and Preclinical Analysis of 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18): A Novel Arylidene Indanone Small Molecule with Anti-Inflammatory Activity via NF-κB and Nrf2 Signaling - MDPI. (2023, February 27). Retrieved January 30, 2026, from [Link]

-

Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[3][9][10]triazino[2,3-c]quinazolines - PMC - PubMed Central. (2024, October 7). Retrieved January 30, 2026, from [Link]

-

Bioisosteric Replacements - Cambridge MedChem Consulting. (2021, January 30). Retrieved January 30, 2026, from [Link]

-

Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed. (n.d.). Retrieved January 30, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Indene - Wikipedia [en.wikipedia.org]

- 3. This compound | 6974-97-6 [chemicalbook.com]

- 4. This compound | C11H12 | CID 81458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Computational and Preclinical Analysis of 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18): A Novel Arylidene Indanone Small Molecule with Anti-Inflammatory Activity via NF-κB and Nrf2 Signaling [mdpi.com]

- 6. Indene synthesis [organic-chemistry.org]

- 7. US6391872B1 - Indazole bioisostere replacement of catechol in therapeutically active compounds - Google Patents [patents.google.com]

- 8. Synthetic approaches to multifunctional indenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. chem-space.com [chem-space.com]

- 13. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile and Solvent Selection for 4,7-Dimethyl-1H-indene

[1][2]

Part 1: Executive Summary & Physicochemical Identity

4,7-Dimethyl-1H-indene (CAS: 6974-97-6) is a bicyclic aromatic hydrocarbon predominantly used as a ligand precursor in organometallic catalysis (e.g., ansa-metallocenes for olefin polymerization).[1][2] Unlike many solid pharmaceutical intermediates, this compound is a lipophilic liquid at room temperature.[1][2]

Understanding its solubility profile is not merely about dissolution; it is about miscibility and phase partitioning .[2] Its structure—a fused benzene and cyclopentadiene ring substituted with two methyl groups—imparts high lipophilicity (Calculated LogP ~3.4), dictating its affinity for non-polar to moderately polar organic solvents and its immiscibility with water.[2]

Key Physicochemical Parameters

| Parameter | Value | Significance |

| Physical State | Liquid (Colorless to light yellow) | Purification requires distillation or chromatography, not recrystallization.[1][2][3] |

| Boiling Point | ~230°C | Requires high-boiling solvents or vacuum for removal.[1][2][3] |

| Density | 0.998 g/mL | Phase separation from water (density ~1.[1][2][3]0) can be slow without proper salt additives.[2][3] |

| LogP (Calc) | ~3.4 | Highly lipophilic; partitions strongly into organic phases.[1][2][3] |

Part 2: Solubility & Miscibility Profile

The following data synthesizes experimental observations from synthesis workups and predictive solubility modeling based on the Hansen Solubility Parameters (HSP) for alkyl-substituted indenes.

Primary Solvent Categories

| Solvent Class | Representative Solvents | Solubility/Miscibility | Application Context |

| Aliphatic Hydrocarbons | Hexane, Pentane, Cyclohexane, Petroleum Ether | Fully Miscible | Ideal for extraction from aqueous/alcoholic reaction mixtures.[1][2][3] Used as mobile phase in silica chromatography.[2] |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Fully Miscible | Preferred solvents for lithiation reactions (e.g., forming lithium 4,7-dimethylindenide) due to pi-stacking stability.[1][3] |

| Ethers (Polar Aprotic) | Diethyl Ether, THF, MTBE | Fully Miscible | Standard solvents for organometallic synthesis.[1][3] THF coordinates well with lithium cations during deprotonation.[2][3] |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Fully Miscible | Excellent for solubilizing the compound for NMR analysis or transport, though less common for reactions due to reactivity with strong bases.[1][3] |